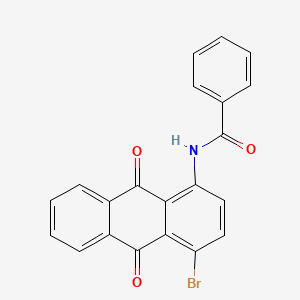

1-Benzoylamino-4-bromoanthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzoylamino-4-bromoanthraquinone is an organic compound with the molecular formula C21H12BrNO3 and a molecular weight of 406.23 g/mol . This compound is a derivative of anthraquinone, a class of compounds known for their applications in dyes, pigments, and pharmaceuticals . The presence of both benzoylamino and bromo groups in its structure makes it a versatile compound for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 1-Benzoylamino-4-bromoanthraquinone typically involves the bromination of 1-aminoanthraquinone followed by benzoylation. One common method includes the use of bromine in a solvent like dimethylformamide (DMF) to introduce the bromo group at the 4-position of the anthraquinone core . The subsequent benzoylation can be achieved using benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

Reactivity and Derivatization

2.1. Ullmann Condensation

1-Benzoylamino-4-bromoanthraquinone undergoes copper-catalyzed coupling with amines to form substituted derivatives. Key features:

-

Substrate Flexibility : Reacts with diverse amines (e.g., methylamine, benzylamine).

-

Reaction Conditions :

-

Liquid amines : No solvent required; copper catalyst (e.g., CuBr) at elevated temperatures.

-

Solid amines : Requires polar solvents (e.g., DMF); optimized for substituent effects (e.g., Br, CH₂OH, CN).

-

-

Mechanistic Variability : Reaction mechanisms depend on substituents and amine type, influencing product distribution .

| Amine Type | Reaction Condition | Product Features |

|---|---|---|

| Liquid amines | Solvent-free, Cu catalyst | High-yield coupling |

| Solid amines | Polar solvent (DMF), Cu | Optimized for substituent effects |

2.2. Stability and Functionalization

-

Thermal Stability :

-

Functional Groups :

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Dye and Pigment Manufacturing

The compound is extensively used in the dye industry due to its chromophoric properties. It serves as a precursor for synthesizing various colorants, particularly in producing red to blue disperse dyes for synthetic textiles like polyester fibers. The ability to react with different nucleophiles enhances its utility in creating diverse dye structures .

2. Biological Research

1-Benzoylamino-4-bromoanthraquinone is investigated for its biological activities, particularly its trypanosomicidal properties against Trypanosoma cruzi, the causative agent of Chagas’ disease. Studies have shown that derivatives of anthraquinones exhibit varying degrees of activity against this parasite, suggesting potential therapeutic applications . The structure-activity relationship indicates that halogen substitutions significantly influence biological efficacy, with bromo derivatives demonstrating enhanced activity compared to other substituents .

3. Proteomics and Biochemical Studies

In proteomics, this compound is utilized for studying protein interactions and functions. Its derivatives can influence various biochemical pathways by interacting with enzymes and receptors, making them valuable tools in biochemical research.

Case Study 1: Synthesis and Evaluation of Anthraquinone Derivatives

A study focused on synthesizing various anthraquinone derivatives, including this compound, evaluated their activity against T. cruzi. Results indicated that specific substitutions on the anthraquinone core could enhance biological activity significantly, with IC50 values demonstrating effectiveness comparable to established treatments like benznidazole .

Case Study 2: Textile Application

Research highlighted the effectiveness of this compound in dyeing polyester fabrics. The compound's ability to produce vibrant colors while maintaining stability under various conditions was documented, making it a preferred choice for industrial applications .

Mecanismo De Acción

The mechanism of action of 1-Benzoylamino-4-bromoanthraquinone is not extensively documented. its derivatives are known to interact with biological targets such as enzymes and receptors, influencing various biochemical pathways . The specific molecular targets and pathways involved depend on the structure of the derivative and its intended application.

Comparación Con Compuestos Similares

1-Benzoylamino-4-bromoanthraquinone can be compared with other anthraquinone derivatives, such as:

1-Amino-4-bromoanthraquinone: Lacks the benzoylamino group, making it less versatile for certain applications.

1-Benzoylamino-4-chloroanthraquinone: Similar structure but with a chloro group instead of a bromo group, which can affect its reactivity and applications.

1-Benzoylamino-4-methylanthraquinone: Contains a methyl group, which can influence its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Propiedades

Número CAS |

81-44-7 |

|---|---|

Fórmula molecular |

C21H12BrNO3 |

Peso molecular |

406.2 g/mol |

Nombre IUPAC |

N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26) |

Clave InChI |

JKRCBOYQTINLRS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.